molecular formula C14H15NO3S B15375458 (Benzylamino)(phenyl)methanesulfonic acid CAS No. 67984-65-0

(Benzylamino)(phenyl)methanesulfonic acid

Cat. No.: B15375458
CAS No.: 67984-65-0
M. Wt: 277.34 g/mol
InChI Key: OBHWKJFFCINFTH-UHFFFAOYSA-N
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Description

(Benzylamino)(phenyl)methanesulfonic Acid is a high-purity organic compound offered for research purposes. This chemical features a methanesulfonic acid (MSA) group, a strong acid known for its high solubility in various solvents, low volatility, and non-oxidizing properties, making it a valuable moiety in green chemistry and industrial applications . The molecule also contains a benzylamine-like structure, a common precursor in the synthesis of numerous pharmaceuticals and organic materials . Researchers may explore its potential as a versatile building block or intermediate in organic synthesis, particularly for developing new compounds with potential pharmacological activity. Its structure suggests possible utility in the synthesis of complex molecules where a sulfonic acid group can impart water solubility or serve as a counterion. All products are strictly for Research Use Only and are not approved for use in humans, as drugs, or for any other personal applications. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

CAS No.

67984-65-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(benzylamino)-phenylmethanesulfonic acid

InChI

InChI=1S/C14H15NO3S/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,16,17,18)

InChI Key

OBHWKJFFCINFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

Biological Activity

(Benzylamino)(phenyl)methanesulfonic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzylamino group attached to a phenyl ring and a methanesulfonic acid moiety. This unique structure contributes to its biological properties, influencing its interaction with microbial targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, particularly those with similar structural frameworks. For instance, derivatives of benzylamine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within the low µg/mL range, indicating potent activity.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Benzylamino derivative 9mStaphylococcus aureus0.5
Benzylamino derivative 10aEscherichia coli4
Benzylbenzylamine 7fCandida albicansNot specified
PC190723Staphylococcus aureus0.25

The mechanism of action for compounds similar to this compound often involves disrupting bacterial cell membrane integrity and inhibiting essential cellular processes such as protein synthesis. For example, certain benzylamine derivatives have been shown to target the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to cell lysis and death.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of benzylbenzylamine derivatives, revealing that compounds with an additional phenyl ring exhibited enhanced efficacy against Candida species. The structural modifications significantly influenced their activity, demonstrating the importance of SAR in drug design.
  • Resistance Profiles : Research indicates that certain derivatives maintain low potential for inducing resistance in bacteria like MRSA, making them promising candidates for further development.

Structure-Activity Relationship (SAR)

The biological activity of benzylamine derivatives is closely linked to their structural components:

  • Substituent Effects : Bulky groups on the phenyl ring at specific positions enhance the antibacterial properties of these compounds.
  • Distance Between Rings : The distance between phenyl groups can significantly affect potency; optimal spacing has been identified through systematic SAR studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides

Compounds like 4-(benzylideneamino)benzenesulfonamide () and 2-substituted benzyl-/phenylethylamino-4-aminobenzenesulfonamides () share structural motifs with the target compound. Key differences include:

  • Functional Groups: The target compound features a methanesulfonic acid group (-SO3H), whereas benzenesulfonamides contain a sulfonamide (-SO2NH2) moiety.
  • Biological Activity : Substituted benzenesulfonamides exhibit antiproliferative activity against cancer cells (e.g., IC50 values ranging from 20–200 µM against U-937 and SK-MEL-1 lines). Activity is influenced by substituent position and electronic effects. For example, para-chloro substituents enhance potency compared to unsubstituted analogs .

Table 1: Substituent Effects on Antiproliferative Activity

Compound (Example) Substituent IC50 (µM, U-937) Key Observation
8a (Unsubstituted) None ~50 Baseline activity
8e (p-Cl) Cl ~25 2-fold increase vs. 8a
8d (p-F) F ~100 Reduced activity
8g (p-Br) Br ~40 Moderate potency

Data adapted from .

Methanesulfonic Acid Derivatives

Methanesulfonic acid esters (e.g., methanesulfonic acid phenyl ester , E = -895.404972 a.u.) and salts (e.g., Camostat Mesylate , CAS 59721-29-8) differ in their applications and stability:

  • Reactivity : Methanesulfonic acid esters are susceptible to hydrolysis under acidic or basic conditions, whereas sulfonic acids like the target compound are strong acids with high solubility in polar solvents .
  • Therapeutic Use : Camostat Mesylate, a methanesulfonate salt, is a protease inhibitor used in research, highlighting the role of sulfonate groups in enhancing bioavailability and metabolic stability .
Benzylamino-Phenyl Acetic Acid Derivatives

Compounds such as (Benzylamino)[4-(trifluoromethyl)phenyl]acetic acid () demonstrate the influence of electronic effects on bioactivity.

Environmental and Physicochemical Properties
  • Atmospheric Relevance: Methanesulfonic acid (MSA, CH3SO3H) is a known atmospheric oxidation product of dimethyl sulfide (DMS). While the target compound’s environmental fate is unclear, sulfonic acids generally exhibit high water solubility and low volatility, influencing their persistence in aquatic systems .
  • Energetics : Computational studies on related sulfonic acids (e.g., S-phenyl methanesulfonic acid, E = -1218.386188 a.u.) suggest that substituents significantly impact molecular stability and reactivity .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) at the para position enhance biological activity in sulfonamide and sulfonic acid derivatives, while electron-donating groups (e.g., -CH3) may reduce potency .

Linker Flexibility: Increasing the chain length between aromatic and sulfonic acid groups (e.g., methylene units) can modulate activity, as seen in phenylethylamino derivatives .

Synthetic Challenges: Methanesulfonic acid derivatives often require controlled conditions (e.g., reflux with acetic acid catalysis) to prevent side reactions, as noted in benzylideneamino syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Benzylamino)(phenyl)methanesulfonic acid, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Step 1 : React benzenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to form the sulfonamide intermediate. Triethylamine is often used as a base to neutralize HCl byproducts .
  • Step 2 : Functionalize the intermediate via nucleophilic substitution or coupling reactions. For example, methanesulfonic acid groups can be introduced using methanesulfonyl chloride under controlled pH (5–7) and low temperatures (0–5°C) to minimize side reactions .
  • Critical Parameters :
  • Solvent choice (polar aprotic solvents enhance reactivity).
  • Temperature control to prevent hydrolysis of sulfonyl chloride.
  • Stoichiometric excess of benzylamine (1.2–1.5 eq.) to drive the reaction .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonic acid protons at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.08) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .

Q. What storage conditions are required to maintain the stability of this compound?

  • Guidelines :

  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonic acid group .
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade sulfonic acid derivatives .

Advanced Research Questions

Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize the synthesis of this compound?

  • Experimental Design :

  • Apply a central composite design (CCD) with variables: temperature (X₁), reaction time (X₂), and molar ratio (X₃). Use 3-level factorial experiments to model nonlinear relationships .
  • Train ANN models (e.g., 4-9-1 architecture) to predict yield based on input parameters, achieving R² > 0.95 for validation datasets .
    • Case Study : For esterification reactions, RSM reduced side-product formation by 22% compared to one-factor-at-a-time approaches .

Q. How should researchers address contradictions in reported bioactivity data for sulfonic acid derivatives?

  • Resolution Strategies :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer for in vitro studies) .
  • Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers or methodological biases .
  • Mechanistic Studies : Use molecular docking to confirm target interactions (e.g., sulfonic acid groups binding to enzymatic active sites) .

Q. What computational tools are suitable for predicting the thermochemical properties of this compound?

  • Tools and Data :

  • NIST Chemistry WebBook : Reference condensed-phase thermochemistry data (e.g., ΔfH°solid) for enthalpy of formation calculations .
  • Gaussian Software : Perform density functional theory (DFT) simulations to estimate bond dissociation energies (e.g., S–O bonds at ~450 kJ/mol) .

Q. How can analytical methods be developed to quantify trace impurities in this compound?

  • Protocol :

  • HPLC Method : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (70:30 v/v), flow rate 1.0 mL/min .
  • Validation : Ensure linearity (R² > 0.99) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .

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